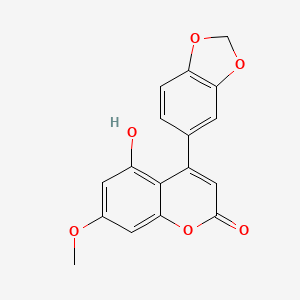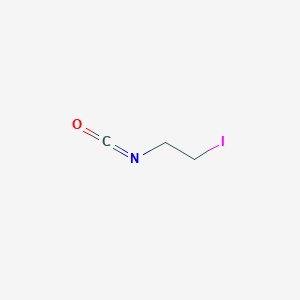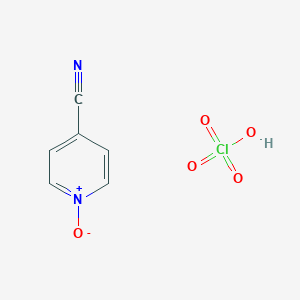![molecular formula C12H18N2O B14307156 (1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide CAS No. 112752-41-7](/img/structure/B14307156.png)
(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylethanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide typically involves the reaction of 3-methoxybenzylamine with N,N-dimethylacetamide dimethyl acetal. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N’-[(4-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide
- (1E)-N’-[(3-Hydroxyphenyl)methyl]-N,N-dimethylethanimidamide
- (1E)-N’-[(3-Methylphenyl)methyl]-N,N-dimethylethanimidamide
Uniqueness
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
112752-41-7 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-10(14(2)3)13-9-11-6-5-7-12(8-11)15-4/h5-8H,9H2,1-4H3 |
Clé InChI |
HDOOYSZRONBZFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCC1=CC(=CC=C1)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B14307084.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
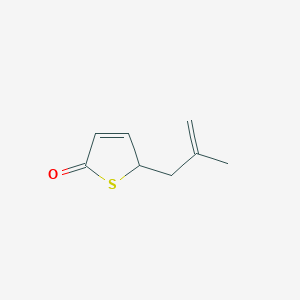

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
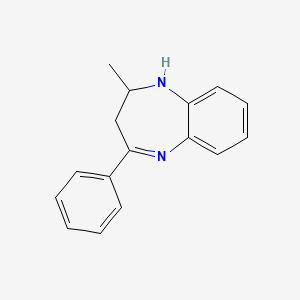


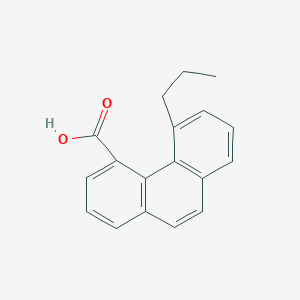
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
